molecular formula C20H22N2O3 B2916137 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)propanamide CAS No. 1923140-04-8

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)propanamide

Cat. No. B2916137
CAS RN: 1923140-04-8
M. Wt: 338.407
InChI Key: ZNDSTSCRMNKINH-UHFFFAOYSA-N
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Description

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)propanamide, also known as 2-CN-DMPP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. 2-CN-DMPP has been studied for its ability to act as a ligand for various receptors, as well as its ability to modulate the activity of certain enzymes. Additionally, 2-CN-DMPP has been shown to possess a number of biochemical and physiological effects, and has been studied for its potential use in laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Properties

Antibacterial Activities : Derivatives of the core structure have been synthesized and evaluated for their antibacterial activities. For instance, new 2-propenoyl hydrazines, 2-propenoylamides, and 2-thiol propenoates have been developed, some of which were further cyclized to yield novel heterocyclic derivatives, demonstrating the compound's utility in generating bioactive molecules (El‐Ziaty & Shiba, 2007).

Catalytic Applications : Research on the direct transformation of N,N-dimethylformamide to the cyano group (-CN) through palladium-catalyzed cyanation of heteroarenes via C-H functionalization highlights the synthetic versatility of cyano derivatives in organic chemistry (Ding & Jiao, 2011).

Herbicidal Activity : The synthesis and evaluation of N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide demonstrated effective herbicidal activity, showcasing the agricultural applications of this compound class (Liu et al., 2008).

Potential Applications

Organic Solar Cells : Molecular engineering of organic sensitizers, including those based on cyanate esters, for solar cell applications has been investigated. These sensitizers exhibit high incident photon to current conversion efficiency, underscoring the potential of cyanate ester derivatives in renewable energy technologies (Kim et al., 2006).

Dynamin GTPase Inhibitors : The development of indole-based dynamin GTPase inhibitors, utilizing the cyanoamide moiety, highlights the therapeutic potential of these compounds in cellular endocytosis and other critical biological processes (Gordon et al., 2013).

Photoluminescent Materials : The electrochemical oxidation of amino-cyano phenylthiophene derivatives has led to the discovery of a new class of photoluminescent materials, expanding the application of cyano derivatives in materials science (Ekinci et al., 2000).

properties

IUPAC Name

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-13-6-5-7-18(14(13)2)22-20(23)16(12-21)10-15-11-17(24-3)8-9-19(15)25-4/h5-9,11,16H,10H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDSTSCRMNKINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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